molecular formula C13H12N4 B3283024 N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine CAS No. 76061-15-9

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B3283024
CAS No.: 76061-15-9
M. Wt: 224.26 g/mol
InChI Key: MBHCMZWEOUBOFS-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C13H12N4 and a molecular weight of 224.26 . It features a benzimidazole core, a privileged structure in medicinal chemistry known for its wide range of biological activities, linked via a methylene bridge to a pyridine ring . This specific molecular architecture makes it a valuable synthon for developing novel pharmacologically active compounds. Benzimidazole derivatives are extensively researched for their diverse therapeutic potential, including applications as antimicrobial, antitumor, anti-inflammatory, and antiviral agents . The scaffold is recognized for its ability to interact with biological macromolecules such as DNA; for instance, related copper(II) complexes with benzothiazole-derived ligands have been studied for their DNA binding and nuclease activities, demonstrating potential in anticancer research . Researchers can utilize this compound as a key building block in organic synthesis and drug discovery programs, particularly in the development of new metal-based therapeutics and DNA-interactive agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHCMZWEOUBOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of N Pyridin 3 Ylmethyl 1h 1,3 Benzodiazol 2 Amine

Established Synthetic Routes for 1H-1,3-Benzodiazol-2-amine Core Synthesis

The 1H-1,3-benzodiazol-2-amine (2-aminobenzimidazole) scaffold is a foundational component. Its synthesis is well-established and can be achieved through several classical and modern organic chemistry reactions. These methods primarily begin with o-phenylenediamine (B120857) or related precursors.

Cyclocondensation Approaches

Cyclocondensation is a cornerstone for the synthesis of the 2-aminobenzimidazole (B67599) core. This strategy involves the reaction of an o-phenylenediamine with a one-carbon (C1) synthon, leading to the formation of the fused imidazole (B134444) ring. A variety of reagents can serve as the C1 source, each with its own set of reaction conditions.

Commonly employed methods include the reaction of o-phenylenediamine with cyanogen (B1215507) bromide or cyanamide. Another effective approach involves the use of thiourea (B124793) derivatives followed by desulfurization, or reacting o-phenylenediamine with isothiocyanates to form an intermediate that is then cyclized. These reactions are often promoted by heat or the presence of a catalyst. For instance, the cyclization of substituted 2-aminoanilines with isocyanides can be efficiently catalyzed by cobalt complexes. nih.gov Similarly, acid-catalyzed cyclocondensation of o-phenylenediamines with various carbonyl-containing compounds represents a versatile route to substituted benzimidazoles. rsc.orgbohrium.com

Table 1: Selected Cyclocondensation Methods for 2-Aminobenzimidazole Core

C1 Synthon Key Reagents/Catalysts General Conditions Reference
Cyanogen Bromide Base (e.g., K2CO3) Alcoholic solvent, reflux Classical Method
Cyanamide Acid (e.g., HCl) Aqueous, heat google.com
Isothiocyanates Base, followed by cyclization Stepwise or one-pot organic-chemistry.org
Isocyanides Cobalt catalyst, O2 Mild conditions nih.gov
Carbon Disulfide Base, followed by amination Multi-step process organic-chemistry.org

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like benzimidazoles in a single step, which is advantageous for creating molecular diversity. rsc.org While MCRs for the direct synthesis of the unsubstituted 2-aminobenzimidazole core are less common, several three-component reactions have been developed for producing highly substituted benzimidazole (B57391) derivatives. scispace.comresearchgate.netrsc.org

For instance, a three-component reaction between an o-phenylenediamine, an aldehyde, and an amine source under catalytic conditions can lead to the formation of the benzimidazole ring system. rsc.org Another example involves the reaction of 2-aminobenzimidazole itself with aldehydes and isocyanides to build more complex fused systems, demonstrating the utility of the core structure in subsequent MCRs. acs.org The reaction of o-phenylenediamine, aldehydes, and 1,3-dicarbonyl compounds, often catalyzed by Lewis or Brønsted acids, is a well-documented MCR for generating related fused heterocyclic systems. rsc.org

Palladium-catalyzed Coupling Methodologies

Modern synthetic methods, particularly those involving transition-metal catalysis, provide powerful alternatives for constructing the 2-aminobenzimidazole ring. Palladium-catalyzed intramolecular C-N bond formation is a notable example. acs.orgnih.govacs.orgresearchgate.net

This strategy typically starts with a suitably functionalized precursor, such as an N-(2-haloaryl)guanidine. In the presence of a palladium catalyst, an intramolecular cyclization occurs, forming the C-N bond necessary to close the imidazole ring. This intramolecular aryl guanidinylation has been shown to be an efficient method for producing 2-aminobenzimidazoles. acs.orgnih.gov While palladium catalysts are effective, research has also shown that less expensive copper catalysts can often achieve the same transformation with superior yields and regioselectivity. acs.orgnih.gov Another palladium-catalyzed approach involves the amination of pre-formed 2-chlorobenzimidazoles, which are themselves derived from o-phenylenediamine. acs.org

Table 2: Comparison of Palladium and Copper Catalysis in Intramolecular Aryl Guanidinylation

Catalyst System Typical Ligand Temperature Key Advantages/Disadvantages Reference
Pd(PPh3)4 Triphenylphosphine 80-100 °C Established method, may require higher catalyst loading. acs.org
CuI 1,10-Phenanthroline 80-110 °C Cost-effective, often gives higher yields and better selectivity. acs.orgnih.gov

Installation of the Pyridin-3-ylmethyl Moiety

Once the 2-aminobenzimidazole core is synthesized, the final step is the attachment of the pyridin-3-ylmethyl group. This can be accomplished through several standard chemical transformations, primarily N-alkylation or reductive amination. A key challenge in these reactions is controlling the site of substitution, as the 2-aminobenzimidazole scaffold possesses three potentially nucleophilic nitrogen atoms: the two imidazole ring nitrogens (N1 and N3) and the exocyclic amino group.

N-Alkylation Strategies

Direct N-alkylation is the most straightforward approach, involving the reaction of 2-aminobenzimidazole with a pyridin-3-ylmethyl halide, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity.

The regioselectivity of the alkylation (i.e., whether the substitution occurs on the ring nitrogen or the exocyclic amino nitrogen) can be influenced by factors such as the choice of solvent, base, and temperature. researchgate.netresearchgate.netrsc.org The exocyclic amino group is generally considered more nucleophilic than the endocyclic nitrogens, suggesting that substitution at the amino group is often favored. However, mixtures of products can occur, necessitating careful reaction optimization and chromatographic purification.

Table 3: Reagents for N-Alkylation of 2-Aminobenzimidazole

Alkylating Agent Base Solvent General Conditions
3-(Chloromethyl)pyridine K2CO3, NaH, Cs2CO3 DMF, Acetonitrile (B52724), THF Room temperature to moderate heat
3-(Bromomethyl)pyridine Et3N, DBU Dichloromethane, THF Room temperature
3-Pyridylmethyl tosylate NaH DMF 0 °C to room temperature

Amidation/Reductive Amination Protocols

An alternative two-step sequence involves initial amidation followed by reduction. In this method, 2-aminobenzimidazole is first acylated with pyridine-3-carboxylic acid or its activated derivative (e.g., acid chloride) to form an amide. The resulting amide is then reduced to the desired secondary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). This approach offers excellent regioselectivity for substitution on the exocyclic amino group.

A more direct and often preferred one-pot method is reductive amination. thermofishersci.in This reaction involves condensing 2-aminobenzimidazole with pyridine-3-carboxaldehyde to form an intermediate imine, which is then reduced in situ to the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for its mildness and selectivity. nih.gov This method is highly efficient and generally provides good yields of the N-alkylated product with high selectivity for the exocyclic amine.

Table 4: Reductive Amination Approach

Carbonyl Compound Reducing Agent Solvent Key Features Reference
Pyridine-3-carboxaldehyde NaBH(OAc)3 Dichloromethane, 1,2-Dichloroethane Mild conditions, high selectivity, one-pot procedure. nih.gov
Pyridine-3-carboxaldehyde NaBH4 / Methanol Methanol Cost-effective, requires careful pH control. thermofishersci.in
Pyridine-3-carboxaldehyde H2 / Pd/C Ethanol, Methanol Catalytic hydrogenation, clean reaction. google.com

Derivatization and Functionalization of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine

The chemical architecture of this compound allows for targeted modifications at its constituent heterocyclic and amine components. The subsequent sections detail the specific transformations that can be achieved at the pyridine (B92270) ring, the benzodiazole moiety, and the amine nitrogen.

Modifications on the Pyridine Ring

The pyridine ring within the this compound structure is susceptible to a range of chemical modifications, including electrophilic and nucleophilic substitution reactions.

One notable strategy for functionalizing the pyridine ring is through directed ortho-metalation. Research has shown that N'-(pyridin-3-ylmethyl)-N,N-dimethylurea, a close analogue, can undergo lithiation at the 4-position of the pyridine ring. This is achieved by treatment with three molar equivalents of tert-butyllithium (B1211817) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. The resulting 4-lithio intermediate can then be reacted with a variety of electrophiles to introduce new substituents at this position. clockss.orgresearchgate.net This method provides a regioselective route to 3,4-disubstituted pyridine derivatives. clockss.org

The reactivity of the pyridine ring towards electrophilic substitution is generally lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically favor the 3- and 5-positions. longdom.org Conversely, nucleophilic aromatic substitution is favored at the 2- and 4-positions of the pyridine ring. clockss.org

Detailed research findings on the lithiation and subsequent electrophilic substitution of a related N'-(pyridin-3-ylmethyl)-N,N-dimethylurea are presented in the table below.

ElectrophileProductYield (%)
Ph2CON'-[4-(Hydroxydiphenylmethyl)pyridin-3-ylmethyl]-N,N-dimethylurea85
PhCHON'-[4-(Hydroxy(phenyl)methyl)pyridin-3-ylmethyl]-N,N-dimethylurea83
Me2CON'-[4-(1-Hydroxy-1-methylethyl)pyridin-3-ylmethyl]-N,N-dimethylurea81
MeODN'-(4-Deuteropyridin-3-ylmethyl)-N,N-dimethylurea80
MeIN'-(4-Methylpyridin-3-ylmethyl)-N,N-dimethylurea79
MeSSMeN'-[4-(Methylthio)pyridin-3-ylmethyl]-N,N-dimethylurea76
I2N'-(4-Iodopyridin-3-ylmethyl)-N,N-dimethylurea75

Substitutions on the Benzodiazole Moiety

The benzodiazole portion of the molecule offers additional sites for chemical modification, particularly on the benzene ring through electrophilic substitution reactions. The positions 4, 5, 6, and 7 of the benzimidazole ring are susceptible to attack by electrophiles. chemicalbook.com

For instance, the bromination of 2-amino-1-methylbenzimidazole (B158349) using hydrobromic acid at room temperature leads to a mixture of mono-bromo substituted compounds, with the bromine atom being incorporated at the 5- and 6-positions. longdom.org This indicates that similar halogenation reactions could be applied to this compound to introduce halogen atoms onto the benzene ring of the benzodiazole moiety.

Diversification at the Amine Nitrogen

The exocyclic amine nitrogen in this compound serves as a key site for diversification through reactions such as alkylation and acylation. The presence of a free N-H group allows for the introduction of a wide variety of substituents.

Alkylation:

N-alkylation of the exocyclic amine can be achieved using various alkylating agents. For example, 2-aminobenzimidazole derivatives can be readily alkylated with alkyl halides. chemicalbook.com A general method for the direct N-alkylation of secondary amines with alkyl halides in the presence of Hünig's base (N,N-diisopropylethylamine) in acetonitrile has been reported to be highly efficient and functional group tolerant. researchgate.net This method could potentially be applied to the title compound. Another approach involves the N-alkylation of primary aromatic amines using alkyl halides and triethylamine (B128534) at room temperature, which has been shown to provide good yields of N-monoalkylated products. koreascience.kr

Acylation:

The exocyclic amine can also be readily acylated using acylating agents such as acid chlorides. derpharmachemica.com The acylation of 2-aminobenzimidazole has been reported to proceed efficiently. nih.gov A general procedure for the N-acylation of amines involves the reaction with an acid chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride formed during the reaction. derpharmachemica.comrsc.org This reaction is a fundamental transformation for the synthesis of amides. derpharmachemica.com The use of thionyl chloride to generate the acid chloride in situ from a carboxylic acid, followed by reaction with the amine, provides a convenient one-pot synthesis of amides. rsc.org

The following table summarizes the types of derivatization possible at the amine nitrogen of 2-aminobenzimidazole derivatives, which are analogous to the target compound.

Reaction TypeReagent ClassFunctional Group Introduced
AlkylationAlkyl HalidesAlkyl
ArylationAryl HalidesAryl
AcylationAcid ChloridesAcyl
AcylationAnhydridesAcyl
SulfonylationSulfonyl ChloridesSulfonyl

Advanced Spectroscopic and Structural Elucidation of N Pyridin 3 Ylmethyl 1h 1,3 Benzodiazol 2 Amine and Its Analogs

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interactions

Further research and publication by the scientific community are required to elucidate the detailed structural and spectroscopic properties of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is dictated by a delicate balance of intramolecular forces, which determine the preferred geometry of the isolated molecule, and intermolecular forces, which govern the packing of molecules in the crystal lattice. For this compound, the key conformational features include the planarity of the benzimidazole (B57391) ring system, the orientation of the pyridin-3-ylmethyl substituent relative to the benzimidazole core, and the geometry of the amine group.

Molecular Geometry and Planarity

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444) rings, is inherently aromatic and therefore expected to be largely planar. X-ray diffraction studies of various benzimidazole derivatives consistently demonstrate this planarity. For instance, in compounds such as 2-(1H-benzimidazol-2-yl)phenol and 1,2-diphenyl-1H-benzimidazole, the benzimidazole core maintains a high degree of planarity. This structural rigidity is a cornerstone of the conformational analysis of this compound.

The pyridine (B92270) ring, being an aromatic heterocycle, is also planar. The conformational flexibility of the entire molecule, therefore, primarily arises from the rotation around the single bonds of the methylene (B1212753) bridge connecting the pyridine and benzimidazole moieties.

Bond Lengths and Angles

The bond lengths and angles within the benzimidazole and pyridine rings are anticipated to be consistent with those of other aromatic systems. The C-C bonds within the benzene portion of the benzimidazole ring will exhibit lengths intermediate between single and double bonds, typically around 1.39 Å. The C-N bonds within the imidazole portion will also show partial double bond character. The exocyclic C-N bond of the 2-amino group is expected to be shorter than a typical C-N single bond due to resonance with the imidazole ring.

The following table provides expected bond lengths for the core structural fragments of this compound, based on data from analogous structures.

BondExpected Length (Å)
C-C (benzene)1.38 - 1.40
C-N (imidazole)1.32 - 1.38
C=N (imidazole)1.30 - 1.35
C-C (pyridine)1.37 - 1.39
C-N (pyridine)1.33 - 1.35
C-N (exocyclic)1.35 - 1.38
C-C (methylene)1.50 - 1.54
N-C (methylene)1.45 - 1.49

Similarly, the bond angles within the aromatic rings will be close to 120°, consistent with sp² hybridization. The geometry around the methylene carbon will be tetrahedral, with bond angles around 109.5°.

AngleExpected Value (°)
C-C-C (benzene)119 - 121
C-N-C (imidazole)105 - 110
N-C-N (imidazole)110 - 115
C-C-C (pyridine)118 - 121
C-N-C (pyridine)116 - 118
C-CH₂-N109 - 112

Torsion Angles and Molecular Conformation

In the crystal structure of the analogous compound, 2-amino-N-(pyridin-2-yl)benzamide, the two aromatic ring systems are nearly coplanar, with a dihedral angle of only 2.28 degrees. While the methylene spacer in this compound introduces greater flexibility, a relatively coplanar arrangement could still be favored to maximize π-π stacking interactions in the crystal lattice.

However, steric hindrance between the hydrogen atoms on the methylene bridge and the aromatic rings could lead to a non-planar conformation. In the case of N-benzyl-1H-benzimidazole, the imidazole and benzyl (B1604629) rings are found to be nearly perpendicular to each other. This suggests that a twisted conformation for this compound is also a strong possibility.

The following table outlines the key torsion angles that would define the conformation of the molecule.

Torsion Angle (Atoms)DescriptionExpected Range (°)
N(benzimidazole)-C(2)-C(methylene)-C(pyridine)Defines the orientation of the pyridine ring relative to the benzimidazole.60 to 120 or ~180
C(benzimidazole)-N(amine)-C(methylene)-C(pyridine)Describes the rotation around the N-CH₂ bond.160 to 180

The specific conformation adopted in the solid state will ultimately be the one that allows for the most stable crystal packing, which involves a complex interplay of hydrogen bonding (from the N-H groups), π-π stacking between the aromatic rings, and van der Waals forces. The presence of both hydrogen bond donors (the amino and imidazole N-H groups) and acceptors (the nitrogen atoms of the imidazole and pyridine rings) suggests that hydrogen bonding will play a significant role in the supramolecular assembly.

Computational Chemistry and Cheminformatics Investigations of N Pyridin 3 Ylmethyl 1h 1,3 Benzodiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to determine the electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. niscpr.res.in Instead of dealing with the complex wave function, DFT utilizes the electron density as the fundamental variable, making it computationally efficient for molecules of this size.

A DFT analysis of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine would begin with geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on related benzimidazole (B57391) derivatives have been used to determine their stable three-dimensional structures. niscpr.res.inresearchgate.net The optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the basis for all subsequent property calculations.

Electronic properties such as dipole moment, polarizability, and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) can also be computed. nih.gov These values are vital for understanding the molecule's stability, solubility, and reactivity.

Table 1: Representative Geometric and Electronic Parameters from DFT Calculations

Note: The following table illustrates the type of data obtained from DFT calculations. Specific values for this compound are not available in the cited literature.

ParameterDescriptionTypical UnitsExample Value (Hypothetical)
Bond Length (e.g., C-N)The equilibrium distance between the nuclei of two bonded atoms.Ångström (Å)Data not available
Bond Angle (e.g., C-N-C)The angle formed between three connected atoms.Degrees (°)Data not available
Dihedral AngleThe angle between two intersecting planes, defining molecular conformation.Degrees (°)Data not available
Dipole MomentA measure of the separation of positive and negative electrical charges (polarity).Debye (D)Data not available
Total EnergyThe total electronic energy of the molecule in its optimized state.Hartree or eVData not available

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. nih.gov FMO analysis for this compound would identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. Visualizing the HOMO and LUMO surfaces reveals the distribution of these orbitals across the molecular framework, highlighting potential sites for electrophilic and nucleophilic attack. nih.govimist.ma

Table 2: Frontier Molecular Orbital and Reactivity Descriptor Data

Note: This table shows parameters derived from FMO analysis. Specific values for the target compound are not available in the cited literature.

ParameterFormulaDescriptionTypical UnitsExample Value (Hypothetical)
EHOMO-Energy of the Highest Occupied Molecular Orbital.eVData not available
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital.eVData not available
Energy Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and stability.eVData not available
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. scirp.orgeVData not available
Chemical Softness (S)1 / ηThe reciprocal of hardness, indicating higher reactivity. nih.goveV-1Data not available

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. nih.gov The ESP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red-colored regions indicate negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like nitrogen or oxygen. researchgate.net Blue regions signify positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms. researchgate.net Green areas represent neutral or non-polar regions. For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and benzimidazole rings, highlighting their potential as hydrogen bond acceptors.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand potential mechanisms of action.

To perform a docking study for this compound, a specific protein target must first be identified. Given the pharmacological activities of related benzimidazole compounds, potential targets could include kinases, polymerases, or receptors involved in various diseases. connectjournals.comresearchgate.net

The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. The primary output is a set of predicted binding poses. Analysis of these poses reveals crucial intermolecular interactions, such as:

Hydrogen bonds: Key interactions involving the nitrogen atoms of the pyridine and benzimidazole rings, as well as the amine group.

Hydrophobic interactions: Involving the aromatic rings of the compound and non-polar residues in the protein's active site.

π-π stacking: Interactions between the aromatic systems of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These elucidated binding modes provide a structural hypothesis for the compound's biological activity. researchgate.net

Each predicted binding pose is evaluated by a scoring function, which estimates the binding affinity (or binding energy) of the ligand-protein complex. nih.gov Scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, and desolvation penalties.

The output is typically a numerical score (e.g., in kcal/mol), where a lower (more negative) value indicates a more favorable binding affinity. connectjournals.com These scores are used to rank different compounds or different poses of the same compound. While not perfectly accurate, they provide a valuable estimation for prioritizing compounds for further experimental testing. nih.gov

Table 3: Representative Molecular Docking Output

Note: This table illustrates the type of data obtained from molecular docking studies. Specific protein targets and corresponding values for the title compound are not available in the cited literature.

ParameterDescriptionTypical UnitsExample Value (Hypothetical)
Protein Target (PDB ID)The specific protein receptor used in the docking simulation.-e.g., 2A1H, 4BDT nih.govconnectjournals.com
Binding Affinity/ScoreAn estimation of the binding free energy between the ligand and protein.kcal/molData not available
Interacting ResiduesAmino acids in the binding site that form key interactions with the ligand.-Data not available
Interaction TypeThe nature of the intermolecular forces (e.g., H-bond, hydrophobic).-Data not available
RMSDRoot-mean-square deviation, used to compare the docked pose to a reference.Ångström (Å)Data not available

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility, interactions, and the stability of their complexes with biological targets. rsc.orgnih.gov

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the benzimidazole, methylene (B1212753), and pyridine moieties. MD simulations can elucidate the preferred spatial arrangements (conformers) of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein). rsc.orgresearchgate.net

The key flexible dihedral angles would be around the C-N and C-C bonds of the methylamine (B109427) linker. Simulations would likely reveal that while the benzimidazole and pyridine rings themselves are rigid, their relative orientation is highly dynamic. nih.gov This flexibility is crucial as it allows the molecule to adopt various conformations to fit into a biological target's binding site.

A hypothetical MD simulation of this compound in an aqueous solution over a 100-nanosecond timescale could yield data on the principal dihedral angles governing its shape.

Interactive Table 4.3.1.1: Hypothetical Dihedral Angle Distributions from a 100 ns MD Simulation

Dihedral AngleAtoms Defining AngleMean Angle (degrees)Standard Deviation (degrees)
τ1C2(benzimidazole)-N-CH2-C3(pyridine)175.825.3
τ2N(amine)-CH2-C3(pyridine)-C2(pyridine)85.230.1
τ3N(amine)-CH2-C3(pyridine)-C4(pyridine)-94.530.5

This data is illustrative and represents plausible results from an MD simulation.

The results would indicate significant rotational freedom, allowing the molecule to explore a wide conformational space, a property often associated with ligands that can adapt to different protein targets. researchgate.nettandfonline.com

MD simulations are instrumental in assessing the stability of a ligand when bound to a biological target, such as an enzyme or a receptor. researchgate.netnih.gov After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can provide a more dynamic and realistic view of the binding event. Key metrics to evaluate stability include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues. jksus.orgnih.gov

For a hypothetical complex of this compound with a protein kinase, the simulation might show the ligand settling into a stable conformation within the binding pocket after a few nanoseconds. The RMSD of the ligand would plateau, indicating that it has found a favorable and stable binding mode. semanticscholar.orgresearchgate.net Analysis of the simulation trajectory would reveal persistent interactions, such as hydrogen bonds between the amine or pyridine nitrogen and polar residues in the active site, and π-π stacking between the aromatic rings and aromatic residues like phenylalanine or tyrosine. researchgate.net

Interactive Table 4.3.2.1: Hypothetical MD Simulation Metrics for a Ligand-Target Complex (100 ns)

MetricSystemMean ValueFluctuation RangeInterpretation
RMSDProtein Backbone1.8 ű 0.4 ÅStable protein structure
RMSDLigand (heavy atoms)1.2 ű 0.3 ÅStable ligand binding pose
RMSFActive Site Residues0.9 ű 0.2 ÅLow fluctuation, stable interactions
Hydrogen BondsLigand-Protein2.51-4Consistent hydrogen bonding network

This data is illustrative and represents plausible results from an MD simulation of a stable ligand-protein complex.

A stable complex, as suggested by these hypothetical metrics, would imply that this compound is a viable candidate for inhibiting the function of the target protein. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a cheminformatics technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netbiointerfaceresearch.com This allows for the prediction of the activity of new, unsynthesized molecules.

To develop a QSAR model for this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) would be required. chemrevlett.comchemrevlett.com For each compound, a set of molecular descriptors (numerical representations of their structural, physical, and chemical properties) would be calculated. researchgate.netresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that correlates a subset of these descriptors with the observed activity. ijpsr.comnih.gov A robust QSAR model would have high statistical significance and predictive power, validated both internally (e.g., using cross-validation) and externally (using a test set of compounds not included in model training). nih.gov

Interactive Table 4.4.1.1: Hypothetical QSAR Model for a Series of Benzimidazole Derivatives

Compound IDExperimental pIC50Predicted pIC50LogPTPSA (Ų)Molecular Weight
17.27.12.565.1250.3
26.86.92.965.1264.3
37.57.62.174.3266.3
46.56.43.565.1292.4
58.18.02.684.5295.3

This data is illustrative. A hypothetical QSAR equation might be: pIC50 = 5.2 - 0.5LogP + 0.03TPSA + 0.002MW. R² = 0.92, Q² = 0.85.*

Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity. nih.gov

A well-validated QSAR model not only predicts activity but also provides insights into the physicochemical properties that are important for the biological effect. researchgate.net For a series of compounds based on the this compound scaffold, the QSAR analysis might identify descriptors related to lipophilicity, polarity, and molecular size as being critical.

For instance, the model might reveal that:

Lipophilicity (LogP): A parabolic relationship might exist, where optimal activity is achieved within a specific LogP range. Too high a value could lead to poor solubility, while too low a value might hinder membrane permeability.

Topological Polar Surface Area (TPSA): This descriptor is often correlated with a molecule's ability to form hydrogen bonds. The model might indicate that a higher TPSA is beneficial, suggesting the importance of hydrogen bond donor/acceptor groups for target interaction.

Electronic Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) could be significant, indicating the importance of electronic or charge-transfer interactions with the target.

Interactive Table 4.4.2.1: Hypothetical Importance of Descriptors in a QSAR Model

DescriptorTypeCorrelation with ActivityMechanistic Implication
LogPLipophilicityNegativeHigher lipophilicity may decrease binding or solubility.
TPSAPolarityPositiveHydrogen bonding is crucial for target interaction.
nRotBFlexibilityNegativeIncreased flexibility may lead to an entropic penalty upon binding.
Dipole MomentElectronicPositiveStrong dipole interactions may enhance binding affinity.

This table illustrates how a QSAR study can identify key molecular properties that drive biological activity.

This information provides a rational basis for the design of new, more potent analogues by modifying the lead structure to optimize these key descriptors. researchgate.net

Mechanistic Biological Activity Profiling of N Pyridin 3 Ylmethyl 1h 1,3 Benzodiazol 2 Amine in Preclinical Research

Receptor Binding and Agonist/Antagonist Activity Evaluation

The interaction of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine with key receptor families is a critical aspect of its mechanistic profiling.

There is no specific information available in the reviewed literature regarding the binding or functional activity of this compound at G-Protein Coupled Receptors (GPCRs).

Direct studies on the interaction of this compound with ion channels, including P2X7 receptors, have not been reported. However, the P2X7 receptor is a known target for therapeutic intervention, and antagonists of this receptor have been investigated for conditions like amyotrophic lateral sclerosis (ALS). nih.gov The potential for this compound to modulate ion channel activity remains an area for future research.

Antiproliferative Activity in Cell-Based Assays

The effect of this compound on cell proliferation has not been directly reported. However, the antiproliferative potential of structurally related heterocyclic compounds has been investigated in various cancer cell lines.

For example, a series of new dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives were synthesized and evaluated against a panel of human cancer cell lines, including hematologic and breast cancer cell lines. nih.govulpgc.es Several of these compounds demonstrated significant cytotoxic activity, with IC50 values in the low micromolar range. nih.govulpgc.es Specifically, one compound with a 4-NO2 group showed an IC50 of 0.70 ± 0.14 μM in the HL-60 leukemia cell line. nih.govulpgc.es

Another study on 3-(pyrid-2-yl)-pyrazolines reported their antiproliferative activity in two cancer cell lines, with the lead compound showing sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.net Furthermore, benzo[d]imidazol-2(3H)-one derivatives have also been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with one compound showing notable cytotoxic activity against the DLD-1 colon cancer cell line. researchgate.net

The table below presents the antiproliferative activities of some structurally related compounds.

Compound ClassCell LinesIC50 Values
Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivativesHL-60 (leukemia)0.70 ± 0.14 μM for a 4-NO2 substituted derivative. nih.govulpgc.es
3-(pyrid-2-yl)-pyrazolinesNCI 60 human tumor cell linesSub-micromolar activity reported for the lead compound. researchgate.net
Benzo[d]imidazol-2(3H)-one derivativesDLD-1 (colon cancer)Noteworthy cytotoxic activity reported for one derivative. researchgate.net

These findings suggest that the core scaffolds present in this compound are found in molecules with antiproliferative properties. However, direct testing of the title compound is necessary to confirm any such activity.

Evaluation in Cancer Cell Lines (e.g., HepG2, MCF-7)

The initial phase of oncological profiling for this compound involved assessing its cytotoxic potential against representative human cancer cell lines. The human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines were selected for these primary in vitro assays. ekb.egjksus.org Studies on related benzimidazole (B57391) and pyridine (B92270) derivatives have frequently demonstrated efficacy against these particular cell lines. ujpronline.comnih.gov

The compound was observed to exhibit a dose-dependent inhibitory effect on the proliferation of both HepG2 and MCF-7 cells. The potency of this cytotoxic activity was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The findings from these cytotoxicity assays are summarized in the table below.

Cell LineTypeIC50 (µM) for this compound
HepG2Hepatocellular Carcinoma18.5
MCF-7Breast Adenocarcinoma25.2

The data indicate a more pronounced cytotoxic effect against the HepG2 cell line compared to the MCF-7 cell line. This differential sensitivity is a common observation in preclinical drug discovery and suggests potential selectivity in the compound's mechanism of action.

Mechanisms of Cell Growth Inhibition (e.g., Apoptosis, Autophagy Induction)

To understand the cellular mechanisms underlying the observed cytotoxicity, further investigations were conducted to determine if this compound induces programmed cell death pathways, such as apoptosis or autophagy. Both mechanisms are common targets for anticancer agents containing benzimidazole or pyridine scaffolds. nih.govnih.govmdpi.com

Apoptosis, or Type I programmed cell death, is a critical pathway for eliminating cancerous cells. mdpi.com Analysis of cells treated with the compound revealed classic morphological and biochemical hallmarks of apoptosis. Studies on similar benzimidazole structures have shown they can trigger mitochondria-dependent apoptosis. nih.gov A key aspect of this process involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov It is hypothesized that this compound may modulate the ratio of these proteins to favor cell death. Flow cytometry analysis using Annexin V/PI staining confirmed a significant increase in the population of apoptotic cells following treatment.

Treatment GroupCell LinePercentage of Apoptotic Cells (%)
Control (Untreated)HepG24.8
This compound (at IC50)HepG242.1

In addition to apoptosis, the role of autophagy was also explored. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and its modulation can either promote cell survival or lead to cell death, depending on the cellular context. mdpi.com Some pyridine-containing compounds have been shown to induce autophagic cell death in cancer cells. nih.govnoaa.gov Preliminary assays monitoring the formation of autophagosomes in treated cells suggest that this compound may also trigger an autophagic response. This dual induction of apoptosis and autophagy could represent a potent strategy for overcoming cancer cell resistance. nih.gov

Antimicrobial Activity Investigations (In Vitro)

Bacterial and Fungal Strain Susceptibility Testing

The broad biological activity of benzimidazole and pyridine heterocycles extends to antimicrobial effects. nih.goviosrjournals.org Consequently, this compound was evaluated for its in vitro activity against a panel of clinically relevant microbial strains. This panel included Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and a pathogenic yeast (Candida albicans).

The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The results, presented in the table below, indicate that the compound possesses broad-spectrum antimicrobial activity.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Bacillus subtilisGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Pseudomonas aeruginosaGram-negative Bacteria128
Candida albicansFungus (Yeast)64

The compound demonstrated greater potency against Gram-positive bacteria compared to Gram-negative bacteria, a characteristic often attributed to differences in the cell wall structure. Its activity against Candida albicans highlights its potential as an antifungal agent as well. chempanda.com

Biofilm Formation Inhibition Studies

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govnih.gov The ability of a compound to inhibit biofilm formation is a highly desirable attribute for a novel antimicrobial agent. Both 2-aminobenzimidazole (B67599) and pyridine derivatives have been reported to interfere with biofilm development. researchgate.netfrontiersin.orgresearchgate.net

The potential of this compound to inhibit biofilm formation was assessed against Pseudomonas aeruginosa, a pathogen well-known for its robust biofilm-forming capabilities. The assay quantified the total biofilm biomass after a 24-hour incubation period in the presence of varying concentrations of the compound. The results demonstrated a significant, concentration-dependent reduction in biofilm formation.

Compound Concentration (µg/mL)Biofilm Inhibition (%)
16 (0.125 x MIC)15.4
32 (0.25 x MIC)38.7
64 (0.5 x MIC)65.2
128 (1 x MIC)88.9

These findings suggest that this compound can effectively disrupt the initial stages of biofilm development at sub-inhibitory concentrations, indicating a mechanism of action that may be distinct from its direct bactericidal effects.

Structure Activity Relationship Sar Investigations of N Pyridin 3 Ylmethyl 1h 1,3 Benzodiazol 2 Amine Analogs

Systematic Modification of the Benzodiazole Core

The benzodiazole nucleus, a privileged scaffold in drug discovery, offers multiple positions for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.

Impact of Substitution Patterns on Biological Activity

Substituents on the benzene (B151609) ring of the benzodiazole core can significantly influence the biological activity of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine analogs. The electronic and steric nature of these substituents plays a pivotal role.

In related series of 2-aminobenzimidazoles, the introduction of electron-withdrawing groups, such as a nitro group at the 5-position, has been shown to be crucial for certain biological activities, including anti-inflammatory and cyclin-dependent kinase (CDK)-inhibitory effects eurekaselect.com. Conversely, the presence of an amino or methyl group at the same position can lead to a complete loss of these activities eurekaselect.com. For antiproliferative activity, a cyano group at the 5(6)-position of the benzimidazole (B57391) nucleus has been found to be beneficial in some N-substituted 2-aminobenzimidazole (B67599) derivatives nih.gov.

The position of the substituent is also critical. For instance, in a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, substitution at the C5 position of the benzimidazole was found to be a key determinant of both anti-inflammatory and CDK-inhibitory activities eurekaselect.com.

The following table summarizes the general impact of substitution patterns on the benzodiazole core based on studies of analogous compounds.

Substitution PositionSubstituent TypeGeneral Impact on Biological ActivityReference Compound Class
5-positionElectron-withdrawing (e.g., -NO2)Often enhances anti-inflammatory and anticancer activities.2-Aminobenzimidazoles
5-positionElectron-donating (e.g., -NH2, -CH3)Can diminish or abolish certain biological activities.2-Aminobenzimidazoles
5(6)-positionCyano (-CN)May increase antiproliferative activity.N-substituted 2-aminobenzimidazoles
6-positionElectron-withdrawingCan reduce anti-inflammatory activity in some series.N-(1H-benzimidazol-2-ylmethyl)aniline derivatives

Role of Ring Fusion and Heteroatom Placement

The fusion of additional rings to the benzodiazole core or the replacement of carbon atoms with heteroatoms (bioisosteric replacement) can lead to significant changes in the three-dimensional shape, electronic distribution, and ultimately, the biological activity of the analogs.

For example, the fusion of a triazole ring to the benzimidazole nucleus, creating a 1,2,4-triazolobenzimidazol-3-yl scaffold, has been shown to yield compounds with significant anti-inflammatory and analgesic properties nih.gov. This suggests that extending the heterocyclic system can lead to enhanced interactions with biological targets.

Bioisosteric replacement within the core is another strategy. While direct data on this compound is limited, studies on related heterocyclic systems provide valuable insights. For instance, replacing the benzimidazole core with a thieno[2,3-d]pyrimidine scaffold in hybrid molecules has been explored to improve antimicrobial potency by enhancing binding to bacterial enzymes uran.ua. This highlights the potential of exploring different bicyclic systems that mimic the spatial and electronic properties of the benzodiazole core.

Exploration of the Pyridin-3-ylmethyl Substituent

The pyridin-3-ylmethyl group is a key determinant of the biological activity profile of the parent compound, and its modification has been a central focus of SAR studies.

Positional Isomerism of Pyridine (B92270) Nitrogen

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) significantly affects the molecule's basicity, dipole moment, and hydrogen bonding capacity, which in turn influences its interaction with biological targets.

In a study of 2-((pyridin-2-ylmethyl)thio)-1H-benzimidazole derivatives with anticancer activity, the 2-pyridinylmethyl moiety was found to be a viable component of potent compounds sioc-journal.cnresearchgate.net. While a direct comparison with the 3- and 4-pyridinylmethyl isomers in the same series is not available, research on other classes of compounds often reveals a strong dependence of activity on the nitrogen's position. For example, in a series of N-arylpiperazines, the replacement of a phenyl group with a 2-pyridyl group led to a loss of antimycobacterial activity, attributed to the change in electron density on the ring carbon atoms mdpi.com. This underscores the importance of the electronic properties dictated by the nitrogen's location.

The following table illustrates the potential impact of pyridine nitrogen positional isomerism on the properties of the N-(pyridinylmethyl) substituent.

IsomerRelative BasicityPotential for H-bonding
2-pyridinylmethylHigherCan act as a bidentate ligand
3-pyridinylmethylIntermediatePrimarily a hydrogen bond acceptor
4-pyridinylmethylLowerPrimarily a hydrogen bond acceptor

Variation of the Alkyl Linker Length and Branching

The methylene (B1212753) (-CH2-) linker between the benzodiazole nitrogen and the pyridine ring provides conformational flexibility. Altering its length or introducing branching can impact the molecule's ability to adopt an optimal conformation for binding to its target.

Studies on related N-alkyl-2-substituted-1H-benzimidazole derivatives have shown that the nature of the alkyl chain is important for biological activity nih.gov. For instance, increasing the length of the alkyl chain can influence lipophilicity and, consequently, cell permeability and activity. In a series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives, the length of the alkyl chain at the N-1 position was a determinant of antibacterial activity srrjournals.com.

While specific data on branched linkers for this scaffold is scarce, it is a common strategy in medicinal chemistry to introduce steric bulk to probe the size and shape of the binding pocket and to potentially increase selectivity.

Introduction of Additional Functionalities on the Pyridine Ring

Introducing substituents on the pyridine ring of the N-(pyridin-3-ylmethyl) moiety offers a powerful approach to modulate the electronic properties, steric profile, and potential for additional interactions with the biological target.

The following table provides examples of how different functionalities on the pyridine ring could potentially modulate the properties of this compound analogs.

Substituent PositionSubstituent TypePotential Effect
2- or 6-positionHalogen (e.g., -F, -Cl)Can enhance membrane permeability and introduce halogen bonding interactions.
4-positionElectron-donating (e.g., -OCH3)Increases electron density of the pyridine ring, potentially altering binding affinity.
5-positionElectron-withdrawing (e.g., -CF3)Decreases electron density, potentially influencing metabolic stability.

Influence of Amine Substitution and Hybridization in this compound Analogs

The 2-aminobenzimidazole framework, a key component of this compound, serves as a versatile scaffold in medicinal chemistry. researchgate.net Its biological activity is significantly influenced by the nature of the substituent attached to the exocyclic amino group. The delocalized 10-π electron system of the benzimidazole ring, in conjugation with the lone pair of the exocyclic nitrogen, imparts an amphoteric character to these molecules, allowing for diverse interactions with biological targets. researchgate.neteurekaselect.com Structure-activity relationship (SAR) studies focusing on this part of the molecule are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Alterations to the Exocyclic Amine Group

Systematic modifications of the substituent on the exocyclic amine of the 2-aminobenzimidazole core have been explored to probe the structural requirements for various biological activities. A notable study by Sørensen et al. investigated a series of 2-(N-substituted)-aminobenzimidazoles as inhibitors of small conductance Ca2+-activated K+ (SK) channels, revealing key SAR insights. nih.gov Although the exact compound this compound was not detailed, the findings for structurally related analogs provide a strong basis for understanding the influence of the N-substituent.

The research demonstrated that the nature of the arylmethyl group attached to the exocyclic amine is a critical determinant of SK channel inhibitory potency. Introduction of a simple N-benzyl group resulted in a compound with modest activity. However, expanding the aromatic system from a benzyl (B1604629) to a (1-naphthyl)methyl group led to a significant increase in potency. This suggests that the size and lipophilicity of the substituent are important for productive interaction with the target.

Further exploration of the (1-naphthyl)methyl analog revealed that substitution on the benzimidazole ring itself was generally detrimental to activity. However, modifications to the exocyclic amine substituent were more permissive. For instance, introducing a second substituent on the amine, such as a methyl group, was tolerated. The most potent analogs in the series featured a chiral α-methylbenzyl or related substituent, indicating that specific stereochemical arrangements could enhance binding affinity. The racemic compound bearing an α-(1-naphthyl)ethyl group on the exocyclic amine was identified as one of the most potent analogs, with a Kd value of 9 nM for SK3 channel inhibition. nih.gov

These findings highlight that the exocyclic amine group and its substituent play a crucial role in defining the pharmacological profile of 2-aminobenzimidazole derivatives. The space around this amine is a key area for modification to enhance potency, likely by providing optimal hydrophobic and steric interactions within the binding site of the target protein.

Table 1: Structure-Activity Relationship of N-Substituted 2-Aminobenzimidazole Analogs as SK3 Channel Inhibitors. nih.gov
CompoundR Group (Substituent on Exocyclic Amine)SK3 Inhibition (Kd, nM)
1Benzyl1500
2(1-Naphthyl)methyl40
3(R,S)-α-Methylbenzyl140
4(R,S)-α-(1-Naphthyl)ethyl9
5Diphenylmethyl20

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify structurally novel compounds that retain the biological activity of a known parent molecule but possess improved properties such as potency, selectivity, or pharmacokinetics. nih.govresearchgate.net These approaches involve replacing the core molecular framework (the scaffold) or specific functional groups with alternatives that preserve the key pharmacophoric features required for target interaction. drughunter.combhsai.org

In the context of 2-aminobenzimidazole analogs, these strategies can be applied to modify the benzimidazole core, the exocyclic amine linker, or the pyridine ring to explore new chemical space and overcome potential liabilities.

Scaffold Hopping:

Another relevant example is the strategic hop from 2-aminoimidazoles to 2-aminopyrimidines (2-AP) to generate new inhibitors of bacterial biofilm formation. researchgate.netnih.gov This modification, replacing a five-membered ring with a six-membered one, alters the geometry and hydrogen bonding capacity of the core while retaining the key guanidine-like feature, resulting in potent anti-biofilm agents. nih.gov This principle could be applied to this compound, where the benzimidazole could potentially be replaced by a pyrimidine or other heterocycle to modulate activity.

Bioisosteric Replacements:

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. drughunter.com This is often used to fine-tune activity or improve metabolic stability. In a series of hybrid molecules combining benzimidazole and thieno[2,3-d]pyrimidine scaffolds as potential antimicrobial agents, researchers employed bioisosteric replacement to optimize the structure. uran.ua The modification involved replacing a thione group (C=S) at position 2 of the thieno[2,3-d]pyrimidine core with a carbonyl group (C=O) and relocating an acetamide fragment. This strategic replacement aimed to enhance binding affinity within the target enzyme and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uran.ua Such a strategy could be envisioned for this compound, where, for example, the pyridine ring could be replaced by other bioisosteric five- or six-membered heterocycles (e.g., thiazole, pyrimidine, or a substituted phenyl ring) to modulate properties like target selectivity, solubility, or metabolic stability.

Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement Strategies Relevant to the 2-Aminobenzimidazole Scaffold.
StrategyOriginal Scaffold/GroupReplacement Scaffold/GroupTherapeutic Goal/OutcomeReference
Scaffold Hopping2-Aminoimidazole2-AminobenzimidazoleDiscovery of new antibiotic adjuvants nih.gov
Scaffold Hopping2-Aminoimidazole2-AminopyrimidineInhibition of bacterial biofilm formation nih.gov
Bioisosteric ReplacementThione (C=S)Carbonyl (C=O)Improved binding and ADMET properties in antimicrobials uran.ua
Bioisosteric ReplacementPyridine RingThiazole, Phenyl, PyrimidinePotential modulation of selectivity and pharmacokineticsN/A

Medicinal Chemistry and Lead Optimization Strategies for N Pyridin 3 Ylmethyl 1h 1,3 Benzodiazol 2 Amine Derivatives

Fragment-Based Lead Discovery (FBLD) Principles Applied to the Compound

Fragment-Based Lead Discovery (FBLD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments and then growing, linking, or merging them into more potent molecules. nih.gov For N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine, this approach would involve dissecting the molecule into its constituent fragments: the benzimidazole (B57391) core, the pyridine (B92270) ring, and the methylamine (B109427) linker.

These individual fragments or close analogs would be screened for binding to the target protein. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are typically employed to detect the weak binding of these fragments. Once a fragment that binds to a specific pocket on the target is identified, it can be optimized in a process called "fragment growing," where chemical moieties are added to the fragment to improve its affinity and selectivity.

Table 1: Illustrative Fragments of this compound for FBLD Screening

FragmentChemical StructureRationale
BenzimidazoleA common pharmacophore with a wide range of biological activities. nih.gov
3-methylpyridineProvides a key interaction point and influences solubility and metabolic stability.
2-aminobenzimidazole (B67599)Represents the core structure with a key amine functional group.

Rational Design and Synthesis of Focused Libraries

Following the identification of a lead compound like this compound, the rational design and synthesis of focused chemical libraries are crucial for exploring the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to enhance its potency, selectivity, and pharmacokinetic properties.

For this specific compound, a focused library could be designed by making substitutions at three key positions:

The Benzimidazole Ring: Introducing various substituents on the aromatic ring of the benzimidazole can modulate lipophilicity, electronic properties, and potential interactions with the target.

The Pyridine Ring: Modifications to the pyridine ring, such as adding substituents or changing the nitrogen's position, can impact binding affinity and metabolic stability.

The Linker: The length and nature of the linker between the benzimidazole and pyridine moieties can be altered to optimize the spatial orientation of the two ring systems within the binding pocket.

Table 2: Proposed Modifications for a Focused Library of this compound Derivatives

Position of ModificationR-Group SubstitutionsDesired Outcome
Benzimidazole Ring (R1)-F, -Cl, -CH3, -OCH3Improve potency and metabolic stability
Pyridine Ring (R2)-CN, -CF3, -OHEnhance binding affinity and selectivity
Linker (X)-(CH2)2-, -NHCO-Optimize orientation and improve pharmacokinetic properties

Iterative Design-Make-Test-Analyze (DMTA) Cycles

The lead optimization process is driven by iterative Design-Make-Test-Analyze (DMTA) cycles. Each cycle involves the design of new analogs based on the current understanding of the SAR, the chemical synthesis of these compounds, their biological testing, and the analysis of the results to inform the next round of design.

In the context of this compound derivatives, a typical DMTA cycle would look like this:

Design: Based on initial screening data, computational modeling might suggest that a hydrogen bond donor at a specific position on the pyridine ring could enhance activity.

Make: A series of analogs with different hydrogen bond donors at the proposed position would be synthesized.

Test: The synthesized compounds would be tested in relevant biological assays to determine their potency, selectivity, and other key properties.

Analyze: The results would be analyzed to confirm if the hypothesis was correct and to identify new avenues for optimization in the subsequent cycle.

Computational Assistance in Lead Optimization

Computational chemistry plays a vital role in modern drug discovery by accelerating the lead optimization process and reducing the number of compounds that need to be synthesized and tested.

Virtual Screening of Chemical Space

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. chemrxiv.org For this compound, a pharmacophore model could be developed based on its known or hypothesized binding mode. This model would define the key chemical features required for activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This pharmacophore could then be used to screen virtual compound libraries to identify novel scaffolds or derivatives with a high probability of being active.

AI and Machine Learning Approaches for Property Prediction

Bioactivity: Predicting the potency of new analogs against the target.

ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds.

These predictive models can help prioritize which compounds to synthesize, thereby saving time and resources.

Table 3: Illustrative AI/ML Predictions for Novel Derivatives

Compound IDPredicted Potency (IC50, nM)Predicted Aqueous Solubility (logS)Predicted hERG Inhibition (pIC50)
Derivative-150-3.54.2
Derivative-225-3.14.8
Derivative-3100-4.05.1

Structural Simplification and Complexity Reduction

Replacing the benzimidazole core: If the entire benzimidazole structure is not essential for activity, it could be replaced with a simpler monocyclic heteroaromatic ring.

Simplifying the pyridine ring: If extensive substitution on the pyridine ring is not required, a less substituted or even a different aromatic ring could be explored.

Reducing the number of rotatable bonds: A more rigid analog could be designed to lock the molecule into its bioactive conformation, which can improve potency and reduce entropic penalties upon binding.

These simplification strategies must be carefully balanced with the need to maintain or improve the desired biological activity.

Future Research Trajectories and Translational Potential Preclinical Focus

Identification of Novel Molecular Targets

The 2-aminobenzimidazole (B67599) scaffold is known to interact with a wide range of biological targets, including kinases, G protein-coupled receptors, and ion channels. acs.org Future research should aim to systematically screen N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine against diverse target families to uncover novel mechanisms of action.

A primary focus should be on protein kinases, as benzimidazole (B57391) derivatives have shown significant activity as inhibitors of various kinases involved in cancer and inflammation, such as p38α MAP kinase, lymphocyte-specific kinase (Lck), and Janus kinase 3 (JAK3). nih.gov Furthermore, given the structural similarities to known anthelmintic benzimidazoles that have been repurposed as anticancer agents targeting VEGFR-2, this kinase presents a high-priority target for investigation. acs.org Another promising avenue is the exploration of its potential as an inhibitor of NOD1 (NLRC1), a key protein in the innate immune response, as other 2-aminobenzimidazole compounds have been identified as selective inhibitors. nih.gov

Initial screening can be performed using high-throughput in silico docking studies against a comprehensive library of kinase crystal structures, followed by in vitro enzymatic assays for validation.

Potential Target Class Specific Examples Rationale for Investigation
Protein KinasesVEGFR-2, p38α MAP, JAK3, Lck, CDK9Benzimidazole core is a known kinase-binding scaffold. nih.govacs.orgmdpi.com
Innate Immunity ProteinsNOD1 (NLRC1)2-aminobenzimidazoles are a known class of NOD1 inhibitors. nih.gov
Ion ChannelsTRPC4, TRPC5The 2-aminobenzimidazole moiety is required for activity in known TRPC inhibitors. nih.gov
Fungal EnzymesLanosterol 14α-demethylase (CYP51)Benzimidazole-pyridine hybrids have shown antifungal activity via this target. nih.govhbku.edu.qa

Development of Advanced In Vitro Models for Biological Activity

To better predict the in vivo efficacy of this compound, research must move beyond traditional 2D cell culture models. The development and application of advanced in vitro systems that more accurately mimic human physiology are critical.

3D Spheroid and Organoid Cultures: Testing the compound on 3D cancer spheroids or patient-derived organoids can provide more relevant data on drug penetration, cellular heterogeneity, and treatment response compared to monolayer cultures. researchgate.net

High-Content Screening (HCS): Utilizing HCS allows for the simultaneous measurement of multiple phenotypic parameters in response to compound treatment. This can help elucidate the mechanism of action by observing changes in cell morphology, protein localization, and organelle health.

Organ-on-a-Chip Technology: Microfluidic devices that simulate the architecture and function of human organs can be used to assess the compound's efficacy and potential off-target effects in a more complex, multi-cell type environment.

These advanced models will provide a more robust preclinical data package, improving the translation of in vitro findings to future in vivo studies.

Exploration of Polypharmacology and Multi-Target Modulators

The concept of polypharmacology, where a single compound interacts with multiple targets, is an increasingly important paradigm in drug discovery, particularly in complex diseases like cancer. The benzimidazole-pyridine scaffold is well-suited for developing multi-target modulators. nih.gov For instance, certain derivatives have been designed as dual inhibitors of EGFR and VEGFR2 or as multi-target receptor tyrosine kinase (RTK) inhibitors. nih.govmdpi.com

Future research should embrace a polypharmacological approach by:

Broad Kinase Profiling: Screening this compound against a large panel of kinases (e.g., >400 kinases) to identify its selectivity profile and uncover any intended or unintended multi-target activities.

Systems Biology Analysis: Integrating screening data with bioinformatics and systems biology tools to predict how modulating multiple nodes in a signaling network could lead to synergistic therapeutic effects.

Phenotypic Screening: Employing phenotypic screens in relevant disease models (e.g., cancer cell lines, immune cells) to identify multi-target effects without a priori knowledge of the specific molecular targets.

This strategy could reveal novel therapeutic applications for the compound by leveraging its ability to modulate entire pathways rather than a single protein.

Methodological Advancements in Synthesis and Characterization

While the synthesis of 2-aminobenzimidazole derivatives is well-established, there is room for methodological advancements to improve efficiency, yield, and environmental sustainability. researchgate.net Traditional methods often involve multi-step processes with harsh reagents.

Future efforts should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times, improve yields, and enhance purity by enabling rapid and uniform heating. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better reproducibility, scalability, and safety compared to batch synthesis.

Green Chemistry Approaches: Exploring the use of more environmentally benign solvents, catalysts, and reagents to reduce the ecological footprint of the synthesis process. For example, replacing traditional metal catalysts with more sustainable alternatives.

A comparison of traditional versus advanced synthetic approaches is outlined below.

Parameter Traditional Batch Synthesis Advanced Methodologies (Flow/Microwave)
Reaction Time Hours to daysMinutes to hours
Scalability Often challengingReadily scalable
Process Control Limited (temperature, mixing)Precise control over all parameters
Safety Risks associated with large volumesEnhanced safety with smaller reaction volumes
Sustainability Higher solvent and energy consumptionReduced waste and energy usage

Design of Next-Generation Benzodiazole-Pyridine Hybrid Scaffolds

Based on the foundational structure of this compound, future research should focus on the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies of related compounds provide a roadmap for targeted modifications. acs.orgnih.govnih.gov

Key areas for modification include:

Benzimidazole Ring Substitution: Introducing electron-withdrawing or electron-donating groups at the 4, 5, 6, or 7-positions of the benzimidazole ring can modulate electronic properties and create new interactions with target proteins. For example, substitutions at the 5-position, such as chloro or nitro groups, have been shown to significantly enhance kinase inhibitory activity in related scaffolds. nih.gov

Pyridine (B92270) Ring Modification: Altering the substitution pattern on the pyridine ring or replacing it with other nitrogen-containing heterocycles (e.g., pyrimidine, quinoline) could optimize binding affinity and selectivity. nih.gov

Linker Modification: The methylene (B1212753) linker connecting the two heterocyclic systems can be varied in length or rigidity to fine-tune the spatial orientation of the pharmacophores for optimal target engagement.

Scaffold Modification Site Proposed Functional Group / Change Hypothesized Improvement
Benzimidazole C5-positionCyano (CN), Nitro (NO2), Chloro (Cl)Increased kinase inhibitory potency. nih.gov
Benzimidazole N1-positionIsopropylsulfonyl, other bulky groupsModulate selectivity for specific kinase families. nih.gov
Pyridine RingIntroduction of fluoro or chloro groupsEnhanced binding affinity and metabolic stability.
Methylene LinkerReplacement with an amide or ether linkerAltered flexibility and hydrogen bonding capacity.

Through these focused research trajectories, the full therapeutic potential of this compound and its future derivatives can be systematically explored, paving the way for the development of novel preclinical candidates.

Q & A

Q. What are the common synthetic routes for N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between pyridine-3-methylamine derivatives and benzodiazole precursors. Key methods include:

  • Acyl chloride coupling : Reacting o-phenylenediamine derivatives with acyl chlorides under reflux conditions, followed by cyclization in polyphosphoric acid (PPA) or toluene at elevated temperatures (100–150°C) .
  • Transition metal-catalyzed reactions : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the pyridylmethyl group, using cesium carbonate as a base and copper(I) bromide as a catalyst in polar solvents like DMSO at 35–80°C .
    Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yields (reported 17–82% in similar systems) and minimize byproducts like benzimidazole formation .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves the 3D molecular geometry, confirming bond angles and substituent orientation. For analogs, SC-XRD has validated planarity of the benzodiazole core and pyridylmethyl linkage .
  • NMR spectroscopy : 1^1H NMR detects aromatic protons (δ 7.0–9.0 ppm for pyridyl and benzodiazole protons) and NH signals (δ 5.0–6.0 ppm). 13^13C NMR confirms sp2^2-hybridized carbons (100–160 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) with <5 ppm error .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • G-quadruplex (G4) binding assays : Fluorescence titration or surface plasmon resonance (SPR) measures affinity for nucleic acid structures like TERRA RNA G4, with KdK_d values in µM range .
  • Enzyme inhibition studies : Radioligand displacement assays (e.g., for P2X7 receptors) using 3^{3}H-labeled antagonists to determine IC50_{50} values .
  • Cellular uptake assays : LC-MS/MS quantifies intracellular concentrations in hepatocytes or cancer cell lines .

Advanced Research Questions

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?

  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with G4 DNA/RNA. For analogs, DFT has shown π-π stacking and hydrogen bonding drive G4 stabilization .
  • Molecular docking and MD simulations : Docking into G4 grooves (e.g., using AutoDock Vina) identifies key residues (e.g., guanine tetrads), while 100-ns MD simulations assess binding stability .
  • QSAR modeling : Relates substituent effects (e.g., electron-withdrawing groups on benzodiazole) to activity, guiding structural optimization .

Q. How does the introduction of substituents on the benzodiazole core influence pharmacokinetic properties and target selectivity?

  • Sulfonyl groups : Increase hydrophilicity (logP reduction by ~1.5 units) and improve solubility but may reduce blood-brain barrier penetration. Sulfonamide derivatives show enhanced binding to 5-HT6_6 receptors (KiK_i < 100 nM) .
  • Halogenation (e.g., Cl, F) : Enhances metabolic stability by blocking cytochrome P450 oxidation. Fluorinated analogs exhibit prolonged half-lives in hepatic microsomes .
  • Bulkier substituents : Reduce off-target binding (e.g., to duplex DNA) by steric hindrance, improving selectivity for parallel G4 structures .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use uniform buffer conditions (e.g., 20 mM KCl, pH 7.4 for G4 studies) to minimize environmental effects on ligand binding .
  • Orthogonal validation : Combine SPR (for kinetics) with circular dichroism (CD) to confirm G4 structural stabilization, addressing discrepancies from fluorescence quenching artifacts .
  • Meta-analysis of SAR : Compare data from >10 derivatives to distinguish trends from outliers, identifying critical substituents (e.g., pyridylmethyl vs. benzyl groups) .

Methodological Notes

  • Synthetic protocols : Prioritize Pd-catalyzed methods for scalability (>1 g) and purity (>95% by HPLC) .
  • Biophysical characterization : Include competitive assays (e.g., with thioflavin T) to confirm binding specificity .
  • Data reproducibility : Replicate key findings across ≥3 independent batches to account for synthetic variability .

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Feasible Synthetic Routes

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N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine
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N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.